(2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid
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Overview
Description
“(2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid” is a chemical compound with the molecular formula C12H17NO2 . It has a molecular weight of 207.27 . The compound is solid in form .
Molecular Structure Analysis
The molecule contains a total of 32 bonds. There are 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 tertiary amine (aliphatic), and 1 hydroxyl group .Physical and Chemical Properties Analysis
The compound is solid in form . It has a molecular weight of 207.27 . Unfortunately, other physical and chemical properties like melting point, boiling point, density, etc., are not available in the sources I found.Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, including those with dimethylamino groups, have shown promise in measuring amyloid in vivo in Alzheimer's disease patients. Radioligands like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) are part of a new PET amyloid imaging technique, marking a breakthrough in understanding amyloid deposits in the brain. This technique aids in the early detection of Alzheimer's disease and the evaluation of new antiamyloid therapies (Nordberg, 2007).
Toxicology and Mutagenicity of Herbicides
Research on the toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide with a dimethylamino related structure, has advanced rapidly. A scientometric review highlights the global trends in 2,4-D research, focusing on its occupational risk, neurotoxicity, and effects on non-target species. This study provides a comprehensive overview of 2,4-D's environmental impact and suggests future research directions (Zuanazzi et al., 2020).
Maintaining Proteostasis with 4-Phenylbutyric Acid
4-Phenylbutyric acid (4-PBA), used clinically to treat urea cycle disorders, has been explored for its properties as a chemical chaperone. It prevents misfolded protein aggregation and alleviates endoplasmic reticulum stress, contributing to maintaining cellular proteostasis. This review discusses the therapeutic effects of 4-PBA in various model systems and potential mechanisms of action (Kolb et al., 2015).
Methylated Arsenicals and Carcinogenicity
The metabolism and carcinogenicity of methylated arsenicals, including monomethylarsonic acid (MMAV) and dimethylarsinic acid (DMAV), have been critically reviewed. These compounds, formed intracellularly in the liver, have unique toxic properties. The review provides a detailed comparison between inorganic and organic arsenicals, emphasizing the nonlinear dose-response relationship and the appropriateness of using a margin-of-exposure approach for risk assessment (Cohen et al., 2006).
Safety and Hazards
The compound has been classified with the hazard statements H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory system irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
(2R)-2-(dimethylamino)-3-(4-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-4-6-10(7-5-9)8-11(12(14)15)13(2)3/h4-7,11H,8H2,1-3H3,(H,14,15)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYAJUGJYKWTTL-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](C(=O)O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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